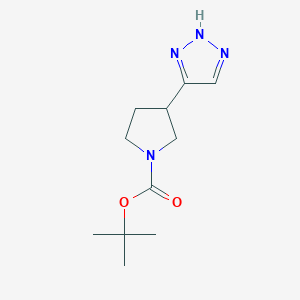

tert-butyl3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate

Description

tert-butyl3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a 1,2,3-triazole substituent at the 3-position and a tert-butyl carboxylate group at the 1-position. The pyrrolidine ring (a five-membered secondary amine) provides conformational rigidity, while the 1,2,3-triazole moiety contributes to hydrogen bonding and dipole interactions due to its nitrogen-rich structure. The tert-butyl group enhances steric bulk and may improve solubility in organic solvents.

Properties

IUPAC Name |

tert-butyl 3-(2H-triazol-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-4-8(7-15)9-6-12-14-13-9/h6,8H,4-5,7H2,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYDEOUYLNNAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2H-triazol-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with a triazole derivative. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane at room temperature . The reaction mixture is stirred for 16 hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Dess-Martin periodinane yields an oxidized triazole derivative, while reduction with sodium borohydride produces a reduced triazole compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, the synthesis of pyrrolidinyl triazoles has been explored for their effectiveness against various bacterial strains. A study demonstrated that certain triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate could be developed into an antimicrobial agent .

Cancer Research

Triazoles are also being investigated for their potential in cancer therapy. The compound has been reported to inhibit mitochondrial permeability transition pore (mPTP) formation, which is linked to cell death in cancer cells. In vitro studies showed that specific triazole derivatives exhibited cytotoxic effects on cancer cell lines, indicating a pathway for further research into their use as anticancer agents .

Drug Delivery Systems

The incorporation of triazole-containing compounds into biodegradable polymers has been researched for drug delivery applications. The unique properties of triazoles allow for enhanced stability and controlled release of therapeutic agents. For example, formulations using the compound have shown promise in creating effective delivery systems for peptides and proteins .

Coatings and Polymers

The compound's chemical structure allows it to be integrated into polymers for enhanced material properties. Research has indicated that adding triazole derivatives can improve the mechanical strength and thermal stability of polymeric materials, making them suitable for various industrial applications.

Pesticide Development

The potential of triazole derivatives as fungicides has been explored extensively. The compound can be modified to enhance its efficacy against plant pathogens. Studies have shown that specific modifications to the triazole ring can lead to increased antifungal activity against common agricultural pests .

Plant Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators by influencing hormone levels within plants. This application could lead to more efficient agricultural practices by enhancing crop yields and stress resistance .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of tert-butyl 3-(2H-triazol-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Catalogs and Literature

a. (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate ()

- Key Features :

- Pyrrolidine core with tert-butyl and methyl carboxylate groups.

- Substituted with a fluoropyridine moiety and a hydroxymethyl-pyrrolidine side chain.

- Molecular Weight: 459.50 g/mol.

- Comparison: Unlike the target compound, this analogue replaces the triazole with a fluoropyridine group, introducing aromaticity and fluorine-based electronegativity.

b. tert-butyl(3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine-1-carboxylate ()

- Key Features: Pyrrolidine core with tert-butyl carboxylate and isothiazole substituent. Additional amino and hydroxymethyl groups. Molecular Weight: 299.39 g/mol.

- The amino and hydroxymethyl groups introduce hydrogen-bonding sites, which may influence biological activity or crystallinity .

Functional Group Analysis

Key Observations :

- Triazole vs. Pyridine/Isothiazole : The triazole’s nitrogen-rich structure enhances polarity and hydrogen-bonding capacity compared to pyridine (aromatic) or isothiazole (sulfur-containing).

- Substituent Effects: Hydroxymethyl and amino groups () increase hydrophilicity, while tert-butyl groups improve lipophilicity.

Research Findings and Implications

- Crystallography : Structural data for such compounds are often refined using programs like SHELXL (), ensuring accurate bond-length and angle measurements.

- Biological Activity: While direct activity data are unavailable in the evidence, triazoles are known for antimicrobial and anti-inflammatory properties, whereas pyridines and isothiazoles are explored in CNS and enzyme-targeting therapies.

Biological Activity

The compound tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate is a member of the pyrrolidine and triazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate typically involves a multi-step process. The general synthetic route includes the preparation of the pyrrolidine derivative followed by the introduction of the triazole moiety through a cycloaddition reaction.

General Synthetic Route

- Preparation of Pyrrolidine Derivative :

- Starting from commercially available pyrrolidine derivatives, various functional groups can be introduced.

- Formation of Triazole Ring :

- The triazole ring is often synthesized via click chemistry , particularly through the azide-alkyne cycloaddition (AAC) method, which is favored for its efficiency and selectivity.

Biological Activity

The biological activity of tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate has been investigated in several studies, highlighting its potential as a therapeutic agent.

The compound exhibits its biological effects primarily through modulation of various biological pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of various triazole derivatives, including tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate. The results indicated significant inhibitory effects against a range of bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate | E. coli | 15 |

| tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate | S. aureus | 18 |

2. Cytotoxicity Studies

In vitro cytotoxicity assays showed that tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate exhibited selective toxicity against cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| Normal Fibroblasts | >50 |

3. Neuroprotective Effects

Recent research has suggested neuroprotective properties of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cell viability in neuronal cell cultures exposed to neurotoxic agents.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(1H-1,2,3-triazol-5-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for high yield and purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the triazole ring regioselectively. Key steps include:

- Cycloaddition : Reacting a pyrrolidine-bearing alkyne with an azide under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a solvent like THF or DMF at 25–60°C .

- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) . Optimization involves microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 70–85% purity) .

Q. How can spectroscopic and crystallographic methods confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the triazole (δ 7.5–8.0 ppm for triazole protons) and pyrrolidine/Boc groups (δ 1.4 ppm for tert-butyl) . 2D NMR (COSY, HSQC) resolves stereochemistry.

- X-ray Crystallography : SHELXL refines crystal structures to confirm bond lengths/angles (e.g., triazole N–N bonds ~1.3 Å) and absolute configuration. Data collection at 100 K with Mo-Kα radiation improves resolution .

Q. What are the standard protocols for assessing the compound’s stability under various pH and temperature conditions?

- Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS, focusing on Boc deprotection (acidic conditions) or triazole ring oxidation (alkaline conditions) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C typical for Boc-protected compounds) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., kinases). The triazole’s π-π stacking and hydrogen-bonding motifs are critical for affinity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack (e.g., triazole C-5 position) .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

- SHELX Refinement : Address disordered tert-butyl groups using PART/SUMP instructions. Apply restraints (e.g., DELU, SIMU) for anisotropic displacement parameters .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for high-R factors caused by pseudo-merohedral twinning .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic profile and membrane permeability?

- LogP Studies : The Boc group increases lipophilicity (LogP ~2.5), enhancing blood-brain barrier penetration. Compare with deprotected analogs using Caco-2 cell assays .

- Metabolic Stability : Incubate with liver microsomes; Boc removal by esterases reduces half-life (t₁/₂ <30 min in rodents) .

Q. What are the challenges in designing derivatives for structure-activity relationship (SAR) studies?

- Regioselectivity : Modify triazole substituents (e.g., 1,4- vs. 1,5-disubstitution) via Huisgen cycloaddition variants. Monitor using NOESY for spatial proximity .

- Stereochemical Complexity : Introduce chiral centers via asymmetric catalysis (e.g., Evans’ oxazaborolidine for pyrrolidine functionalization) .

Methodological Considerations

- Contradiction Analysis : Conflicting NMR/XRD data may arise from dynamic processes (e.g., ring puckering). Use variable-temperature NMR to detect conformational exchange .

- Biological Assays : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assay. Compare with analogs lacking the triazole moiety to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.